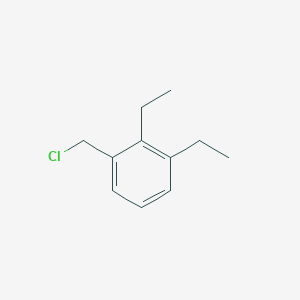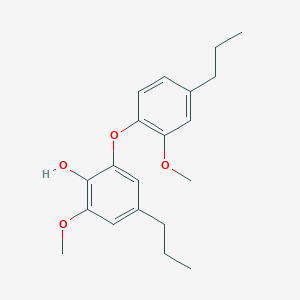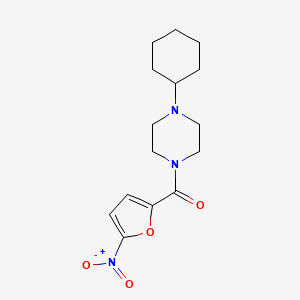![molecular formula C23H17N3O B14475990 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 71814-54-5](/img/structure/B14475990.png)
3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is an organic compound belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline bearing a ketone group. The structure of this compound includes a pyrazole and quinoline fragment, making it a unique azaheterocyclic system .
Méthodes De Préparation
The synthesis of 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one can be achieved through various methods. One common approach involves the reaction of diazonium salts derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid . Another method includes the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and quinoline rings.
Common reagents used in these reactions include copper sulfate, sodium chloride, and ascorbic acid. Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins.
Industry: It can be used in the development of new materials and chemicals
Mécanisme D'action
The mechanism of action of 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This inhibition can lead to alterations in cell cycle progression and apoptosis induction.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one include:
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one: This compound has a similar structure but with different substituents.
5-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one: Another similar compound with slight variations in the substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazole ring but have different fused ring systems.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
71814-54-5 |
|---|---|
Formule moléculaire |
C23H17N3O |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methyl-1,5-diphenylpyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C23H17N3O/c1-16-21-22(26(24-16)18-12-6-3-7-13-18)19-14-8-9-15-20(19)25(23(21)27)17-10-4-2-5-11-17/h2-15H,1H3 |
Clé InChI |
FLUIJAKWTADPPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


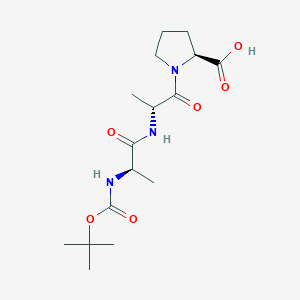
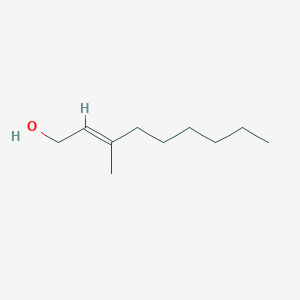
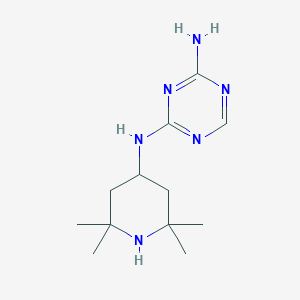
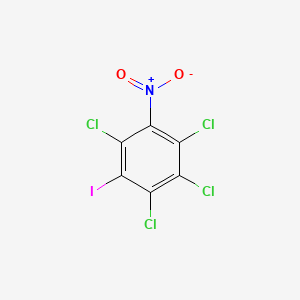
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
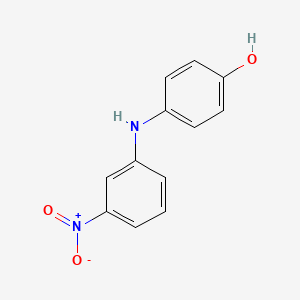
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
